Cas no 16441-34-2 (Ethyl 2-(2-phenylthiazol-4-yl)acetate)

Ethyl 2-(2-phenylthiazol-4-yl)acetate structure
16441-34-2 structure
商品名:Ethyl 2-(2-phenylthiazol-4-yl)acetate
CAS番号:16441-34-2
MF:C13H13NO2S
メガワット:247.31282
MDL:MFCD00832796
CID:121664
PubChem ID:2797666

Ethyl 2-(2-phenylthiazol-4-yl)acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(2-phenylthiazol-4-yl)acetate
    • (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER
    • 4-Thiazoleacetic acid,2-phenyl-, ethyl ester
    • ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate
    • ethyl 2-phenylthiazole-4-acetate
    • MFCD00832796
    • 16441-34-2
    • A898418
    • 4-Thiazoleacetic acid, 2-phenyl-, ethyl ester
    • SCHEMBL6311629
    • DTXSID40383940
    • Ethyl2-(2-phenylthiazol-4-yl)acetate
    • FT-0637366
    • (2-phenylthiazol-4-yl)acetic acid ethyl ester
    • JXKUWLHMTFDRRS-UHFFFAOYSA-N
    • AKOS000348642
    • DB-043591
    • MDL: MFCD00832796
    • インチ: InChI=1S/C13H13NO2S/c1-2-16-12(15)8-11-9-17-13(14-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
    • InChIKey: JXKUWLHMTFDRRS-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)CC1=CSC(=N1)C2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 247.06700
  • どういたいしつりょう: 247.067
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 67.4Ų

じっけんとくせい

  • 密度みつど: 1.196
  • ふってん: 377.1°Cat760mmHg
  • フラッシュポイント: 181.9°C
  • 屈折率: 1.57
  • PSA: 67.43000
  • LogP: 2.91570

Ethyl 2-(2-phenylthiazol-4-yl)acetate セキュリティ情報

Ethyl 2-(2-phenylthiazol-4-yl)acetate 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

Ethyl 2-(2-phenylthiazol-4-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0998641-1g
Ethyl 2-(2-phenylthiazol-4-yl)acetate
16441-34-2 95%
1g
$700 2024-08-02
Alichem
A059006322-1g
Ethyl 2-(2-phenylthiazol-4-yl)acetate
16441-34-2 95%
1g
$671.00 2022-04-02
Ambeed
A646691-1g
Ethyl 2-(2-phenylthiazol-4-yl)acetate
16441-34-2 95+%
1g
$137.0 2024-04-23
Aaron
AR001VKM-250mg
4-Thiazoleacetic acid, 2-phenyl-, ethyl ester
16441-34-2 95%
250mg
$500.00 2025-02-11
Aaron
AR001VKM-1g
4-Thiazoleacetic acid, 2-phenyl-, ethyl ester
16441-34-2 95%
1g
$980.00 2025-02-11
Aaron
AR001VKM-250mg
4-Thiazoleacetic acid, 2-phenyl-, ethyl ester
16441-34-2 95%
250mg
$500.00 2025-02-11
Aaron
AR001VKM-1g
4-Thiazoleacetic acid, 2-phenyl-, ethyl ester
16441-34-2 95%
1g
$980.00 2025-02-11
Chemenu
CM474267-1g
4-Thiazoleacetic acid, 2-phenyl-, ethyl ester
16441-34-2 95%+
1g
$151 2022-09-29
Fluorochem
031805-1g
2-Phenyl-thiazol-4-yl)-acetic acid ethyl ester
16441-34-2 95+%
1g
£115.00 2022-02-28
Aaron
AR001VKM-100mg
4-Thiazoleacetic acid, 2-phenyl-, ethyl ester
16441-34-2 95%
100mg
$380.00 2025-02-11

Ethyl 2-(2-phenylthiazol-4-yl)acetate 関連文献

Ethyl 2-(2-phenylthiazol-4-yl)acetateに関する追加情報

Ethyl 2-(2-phenylthiazol-4-yl)acetate (CAS No. 16441-34-2): A Comprehensive Overview

Ethyl 2-(2-phenylthiazol-4-yl)acetate, a compound with the chemical formula C12H13NO2S, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its ethyl ester group and a phenylthiazole core, which are key structural motifs that contribute to its unique chemical and biological properties. The CAS number 16441-34-2 provides a unique identifier for this substance, facilitating its recognition and use in various scientific applications.

The phenylthiazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its presence in numerous bioactive compounds. Its aromatic system and heterocyclic structure make it a versatile platform for drug design, particularly in the development of antimicrobial, antiviral, and anticancer agents. The ethyl 2-(2-phenylthiazol-4-yl)acetate molecule leverages these properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how the ethyl ester group and the phenylthiazole ring interact with biological targets. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in various diseases. For instance, research has indicated that derivatives of phenylthiazole have shown promise in modulating pathways associated with inflammation and oxidative stress.

In the realm of drug discovery, the synthesis of ethyl 2-(2-phenylthiazol-4-yl)acetate has been optimized to improve yield and purity. Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient construction of complex molecular frameworks. These techniques not only streamline the production process but also allow for the introduction of diverse functional groups, expanding the chemical space available for drug development.

The biological activity of ethyl 2-(2-phenylthiazol-4-yl)acetate has been preliminarily evaluated through in vitro assays. Preliminary findings suggest that the compound may possess properties relevant to therapeutic intervention. Specifically, its interaction with biological macromolecules has been investigated using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These analyses have provided insights into its binding affinity and mode of action.

One of the most intriguing aspects of this compound is its potential role in addressing neurological disorders. Phenylthiazole derivatives have been explored for their neuroprotective effects, and ethyl 2-(2-phenylthiazol-4-yl)acetate may be no exception. Studies have indicated that compounds with similar structures can modulate neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease. Further research is warranted to elucidate these mechanisms fully.

The chemical stability of ethyl 2-(2-phenylthiazol-4-yl)acetate under various conditions has also been a focus of investigation. Factors such as temperature, pH, and solvent effects have been systematically studied to ensure that the compound maintains its integrity during storage and transport. This is crucial for pharmaceutical applications where consistency and reliability are paramount.

In conclusion, Ethyl 2-(2-phenylthiazol-4-yl)acetate (CAS No. 16441-34-2) represents a promising entity in medicinal chemistry due to its structural features and potential biological activities. The combination of an ethyl ester group with a phenylthiazole core offers a rich foundation for further exploration. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like this one will play an increasingly important role in the development of novel treatments for human diseases.

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